molecular formula C6H14ClNO3S B2667180 4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride CAS No. 1177314-41-8

4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride

Cat. No.: B2667180
CAS No.: 1177314-41-8
M. Wt: 215.69
InChI Key: QDEOVDVZPHVGGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve the use of advanced chemical reactors and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors.

Comparison with Similar Compounds

4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride can be compared with other similar compounds, such as 4-(Methylamino)tetrahydro-3-thiopheneol 1,1-dioxide and 4-(Propylamino)tetrahydro-3-thiopheneol 1,1-dioxide. These compounds share similar chemical structures but differ in their alkyl substituents, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

4-(ethylamino)-1,1-dioxothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S.ClH/c1-2-7-5-3-11(9,10)4-6(5)8;/h5-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEOVDVZPHVGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CS(=O)(=O)CC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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